(+)-JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , , , , , , , , , , , , , , , , , , , , ] This compound has garnered significant interest in the scientific community as a valuable chemical probe for studying BET protein function and its role in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , , , , , , , , , ] (+)-JQ1 exhibits high specificity for BET proteins and effectively inhibits their interaction with acetylated lysine residues on histone tails, thereby modulating gene expression. [, , , , , , , , , , , , , , , , , , , , , ]
Development of Next-Generation BET Inhibitors: While (+)-JQ1 serves as a valuable tool compound, efforts are underway to develop more potent, selective, and metabolically stable BET inhibitors with improved pharmacological properties for clinical translation. []
Combination Therapies: Exploring the synergistic potential of (+)-JQ1 in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies, could enhance treatment efficacy and overcome drug resistance. [, , ]
Biomarker Development: Identifying predictive biomarkers of response to (+)-JQ1 or other BET inhibitors will be crucial for patient stratification and personalized medicine approaches in the clinic. []
Investigating Bromodomain-Independent Effects: Further research is needed to fully elucidate the bromodomain-independent mechanisms of action of (+)-JQ1 and assess their implications for both therapeutic efficacy and potential off-target effects. []
(+)-JQ1 was initially developed as part of a series of compounds aimed at inhibiting the bromodomain and extraterminal domain family of proteins, which are implicated in various cellular processes, including transcriptional regulation and cell cycle progression. It is classified as a small molecule inhibitor and is recognized for its role in epigenetic modulation.
The molecular structure of (+)-JQ1 features a thienodiazepine core, which is essential for its biological activity. The compound's structural formula can be represented as follows:
Key structural characteristics include:
Spectroscopic data confirm the identity and purity of (+)-JQ1, with specific attention given to its optical rotation values .
(+)-JQ1 undergoes various chemical reactions that are crucial for its functionality. For instance, it can be oxidized at specific sites, leading to metabolites that may influence its pharmacokinetics. The compound has been shown to react with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism .
In laboratory settings, (+)-JQ1 can also be modified through alkylation reactions to create derivatives with enhanced selectivity for specific bromodomain targets . These modifications are essential for developing new analogs that may have improved therapeutic profiles.
The mechanism through which (+)-JQ1 exerts its effects primarily involves competitive inhibition of bromodomain interactions with acetylated histones. By binding to the bromodomain of proteins such as BRD4, (+)-JQ1 disrupts transcriptional activation mediated by these proteins, leading to altered gene expression profiles.
Studies have demonstrated that treatment with (+)-JQ1 results in significant reductions in the expression of genes associated with cell proliferation and survival, particularly in cancer cell lines . This action is mediated through the modulation of signaling pathways linked to oncogenes like MYC.
(+)-JQ1 exhibits several notable physical properties:
Chemical properties include stability under physiological conditions but susceptibility to metabolic degradation by cytochrome P450 enzymes, which limits its clinical application .
The primary applications of (+)-JQ1 lie within scientific research:
(+)-JQ1 ((6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid 1,1-dimethylethyl ester; CAS 1268524-70-4) is a thienotriazolodiazepine featuring a complex heterocyclic architecture critical for its function [1] [5]. Its molecular formula is C₂₃H₂₅ClN₄O₂S, with a molecular weight of 456.99 g/mol [1]. The core structure comprises:
X-ray crystallography reveals that (+)-JQ1 achieves exceptional shape complementarity within the acetyl-lysine binding site of BRD4(1) (Fig. 1B) [4] [8]. The triazole ring forms a hydrogen bond with conserved asparagine residues (Asn140 in BRD4), mimicking acetyl-lysine interactions [4]. Hydrophobic contacts with ZA and BC loops stabilize binding, with the chlorophenyl group occupying a lipophilic sub-pocket [4] [8].
Table 1: Key Structural Features of (+)-JQ1
Structural Element | Role in Target Engagement | Conserved Interactions |
---|---|---|
Triazolodiazepine core | Mimics acetyl-lysine conformation | H-bond with Asn140 (BRD4) |
4-Chlorophenyl group | Occupies hydrophobic cavity | Van der Waals contacts with ZA loop |
Tert-butyl ester | Prevents GABA receptor binding | Solvent exposure; synthetic handle |
Methyl groups (C2, C3, C9) | Enhance hydrophobic packing | Interactions with BC loop residues |
Solubility profiling indicates (+)-JQ1 dissolves optimally in DMSO (100 mM) and ethanol (100 mM) [1], facilitating stock solution preparation for biological assays.
The biological activity of JQ1 is exquisitely enantioselective. The (+)-(6S) enantiomer demonstrates potent BET bromodomain inhibition, while the (−)-(6R) enantiomer ((−)-JQ1; CAS 1268524-71-5) serves as a pharmacologically inert control [1] [3] [4]. Key distinctions include:
Table 2: Functional Comparison of JQ1 Enantiomers
Parameter | (+)-JQ1 | (−)-JQ1 |
---|---|---|
BRD4(1) Kd (ITC) | 49 ± 2.4 nM [4] | Not detectable [4] |
ΔTm BRD4(1) (DSF) | +9.35°C [2] | +1.12°C [2] |
IC₅₀ (BRD4(1) ALPHA) | 77 nM [4] | >10,000 nM [4] |
Effect on MYC expression | Suppressed [7] | No effect [3] |
Notably, recent studies report off-target vascular effects for both enantiomers. Both inhibit smooth muscle contractility and activate endothelial PI3K/AKT/eNOS pathways independently of BET inhibition, suggesting non-bromodomain-related bioactivities [10].
Synthetic Routes
The original racemic synthesis of JQ1 involves a 7-step sequence starting from thienodiazepine precursors [4] [7]:
Enantioselective synthesis leverages chiral auxiliaries or catalysts at the C6 acetification step to install the S-configuration [4] [6]. Key challenges include maintaining stereochemical integrity during esterification and avoiding racemization under reaction conditions.
Notable Derivatives
Structural modifications aim to enhance potency, stability, or enable conjugation:
Table 3: Key (+)-JQ1 Derivatives and Applications
Derivative | Modification | Application | Reference |
---|---|---|---|
JQ1-carboxylic acid | Hydrolysis of t-butyl ester | PROTAC linker [3] [6] | MedChemExpress |
dBET1 | Conjugated to phthalimide (CRBN ligand) | BRD4 degrader [6] [7] | Winter et al. 2015 |
MZ1 | Linked to VHL E3 ligase ligand | Selective BET degrader [6] | GSK Publications |
GNE-0011 | Monovalent degrader scaffold | BRD4 degradation [7] | Blake 2019 |
These derivatives underscore (+)-JQ1’s versatility as a scaffold for probing epigenetic mechanisms and developing therapeutic leads.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7